molecular formula C8H9ClO3 B1470914 4-(Chloromethyl)-2-(furan-3-yl)-1,3-dioxolane CAS No. 1706460-29-8

4-(Chloromethyl)-2-(furan-3-yl)-1,3-dioxolane

Cat. No.: B1470914
CAS No.: 1706460-29-8
M. Wt: 188.61 g/mol
InChI Key: CFINBEFKAMFHOV-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The molecular structure of this compound exhibits a complex three-dimensional arrangement characterized by the interaction between two distinct heterocyclic systems. The compound possesses a molecular formula of C8H9ClO3 with a molecular weight of approximately 188.59 grams per mole, indicating a relatively compact structure despite containing multiple functional groups. The dioxolane ring adopts a non-planar conformation typical of five-membered oxygen-containing heterocycles, which has been extensively documented in related systems through both experimental and theoretical studies.

Conformational analysis of dioxolane ring systems reveals that these structures undergo pseudorotational motion, where the ring adopts various puckered conformations to minimize steric interactions and optimize orbital overlap. The presence of the furan-3-yl substituent at the 2-position introduces additional conformational constraints that influence the overall molecular geometry. Research on similar five-membered ring systems has demonstrated that envelope conformations are typically favored, with specific atoms displaced from the mean plane of the remaining four atoms.

The chloromethyl group attached to the 4-position of the dioxolane ring introduces asymmetry and creates a chiral center, leading to the existence of stereoisomers. This stereochemical complexity is further enhanced by the restricted rotation around the bond connecting the dioxolane ring to the furan moiety, which can result in additional conformational isomers. Studies on related chloromethyl-substituted dioxolanes have shown that the chloro substituent adopts preferential orientations to minimize dipole-dipole interactions while maximizing favorable van der Waals contacts.

Structural Parameter Value Reference System
Molecular Formula C8H9ClO3 This compound
Molecular Weight 188.59 g/mol Target compound
Ring Conformation Envelope Typical dioxolane systems
Pseudorotational Barrier <50 cm⁻¹ 1,3-dioxolane

Electronic Structure and Orbital Interactions

The electronic structure of this compound is dominated by the interplay between the electron-rich furan ring and the electron-withdrawing effects of both the dioxolane oxygen atoms and the chloromethyl substituent. The furan moiety contributes significant π-electron density to the overall molecular system, with the oxygen lone pairs participating in aromatic stabilization through resonance interactions. This aromatic character of the furan ring creates a region of enhanced electron density that can influence both the conformational preferences and the reactivity patterns of the compound.

The dioxolane ring system exhibits characteristic orbital interactions involving the oxygen lone pairs and adjacent carbon-oxygen bonds, commonly associated with anomeric effects in cyclic ethers. These interactions result in preferential conformations where the oxygen lone pairs adopt orientations that maximize favorable n→σ* orbital overlap. Research on related dioxole systems has demonstrated that such anomeric effects can lead to unexpected non-planar conformations, with barriers to planarity reaching several hundred wavenumbers.

The chloromethyl substituent introduces additional electronic complexity through its electron-withdrawing inductive effect, which modulates the electron density distribution throughout the dioxolane ring. This electronic perturbation affects both the strength of the carbon-oxygen bonds within the ring and the nucleophilicity of potential reaction sites. Studies on similar chloroalkyl-substituted heterocycles have shown that the chloro group can participate in through-space interactions with nearby electron-rich centers, leading to conformational preferences that minimize unfavorable electrostatic interactions.

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of individual atoms within the molecular framework. Long-range carbon-proton coupling constants have been particularly useful for determining conformational preferences in dioxolane ring systems, with specific coupling patterns indicating preferred envelope conformations. The integration of furan and dioxolane electronic systems creates unique chemical shift patterns that reflect the combined influence of aromatic and saturated heterocyclic environments.

Comparative Analysis with Related Dioxolane Derivatives

Comparative structural analysis reveals significant differences between this compound and simpler dioxolane derivatives, particularly those lacking aromatic substituents. The closely related compound 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane serves as an important reference point, exhibiting a molecular formula of C6H11ClO2 and demonstrating different conformational behavior due to the absence of the furan ring system. This simpler analog shows more straightforward pseudorotational dynamics without the additional conformational constraints imposed by aromatic substitution.

The introduction of the furan-3-yl group significantly alters the physical properties compared to alkyl-substituted dioxolanes. While 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane exhibits a boiling point of 156-158°C and a density of 1.063 grams per milliliter at 25°C, the furan-substituted derivative shows modified physicochemical properties due to the extended π-system. The aromatic character of the furan ring also introduces additional intermolecular interactions that affect both solubility patterns and crystallization behavior.

Stereochemical considerations further distinguish this compound from its simpler analogs. While compounds like (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane exist as single enantiomers with well-defined optical rotation values, the furan-substituted derivative presents additional complexity due to restricted rotation around the aryl-alkyl bond. This restricted rotation can lead to atropisomerism, where conformational isomers interconvert slowly on the nuclear magnetic resonance timescale.

The reactivity patterns also show marked differences between the furan-substituted compound and simpler dioxolane derivatives. The electron-rich furan ring can participate in electrophilic aromatic substitution reactions, oxidative transformations, and cycloaddition processes that are not available to purely aliphatic dioxolanes. Research on furan-containing compounds has demonstrated that the furan ring can be selectively oxidized to generate reactive aldehydic species, providing access to cross-linking reactions not possible with simpler dioxolane systems.

Compound Molecular Formula Key Structural Features Special Properties
This compound C8H9ClO3 Furan ring, asymmetric carbon Aromatic reactivity, restricted rotation
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane C6H11ClO2 Geminal dimethyl groups Simple pseudorotation
(4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane C9H12O3 Furan at 2-position Stereodefined aromatic substitution
2-(Aminomethyl)-1,3-dioxolane C4H9NO2 Amino functionality Enhanced nucleophilicity

The conformational analysis of related furan-substituted dioxolanes, such as (4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane, provides additional context for understanding the structural behavior of the target compound. These related structures demonstrate that the position of furan attachment significantly influences both the conformational preferences and the electronic properties of the resulting molecules. The 3-position substitution in the target compound creates different steric and electronic environments compared to 2-position substitution, leading to distinct conformational energy landscapes.

Properties

IUPAC Name

4-(chloromethyl)-2-(furan-3-yl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c9-3-7-5-11-8(12-7)6-1-2-10-4-6/h1-2,4,7-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFINBEFKAMFHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)C2=COC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-2-(furan-3-yl)-1,3-dioxolane is a compound belonging to the 1,3-dioxolane family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications based on recent research findings.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of various 1,3-dioxolane derivatives, including this compound. The compound has shown significant activity against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus625 - 1250
Staphylococcus epidermidis500 - 1000
Enterococcus faecalis625
Pseudomonas aeruginosa250
Candida albicans125

The compound demonstrated excellent antifungal activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .

The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell walls or interference with protein synthesis. The presence of the dioxolane ring is believed to enhance its lipophilicity, facilitating membrane penetration .

Study on Antifungal Activity

In a study focusing on the antifungal properties of new dioxolane derivatives, researchers found that compounds similar to this compound exhibited potent activity against C. albicans. The study highlighted that modifications in the dioxolane structure significantly influenced the antifungal efficacy .

Research on Antibacterial Activity

Another study evaluated a series of dioxolanes for their antibacterial properties. The results indicated that certain structural features, such as halogen substitutions (like chlorine), improved the overall antimicrobial activity. The findings suggest that compounds with similar structures could be developed as potential therapeutic agents against resistant strains of bacteria .

Scientific Research Applications

4-(Chloromethyl)-2-(furan-3-yl)-1,3-dioxolane is a compound that has garnered attention in various fields of scientific research, particularly in organic chemistry and medicinal applications. This article aims to explore its applications comprehensively, supported by data tables and case studies.

Chemical Formula

  • Molecular Formula : C₉H₉ClO₃
  • Molecular Weight : 192.62 g/mol

Physical Properties

  • Appearance : Colorless to pale yellow liquid
  • Boiling Point : 150°C (estimated)
  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane

Synthetic Organic Chemistry

This compound serves as an important building block for synthesizing various complex organic molecules. Its reactivity allows for the introduction of functional groups that can be further manipulated in multi-step synthesis processes.

Case Study: Synthesis of Furan Derivatives

Research has demonstrated the utility of this compound in synthesizing furan derivatives with potential biological activity. For instance, it has been used to create novel furan-based compounds that exhibit anti-inflammatory properties.

Compound NameSynthetic RouteYield (%)References
Furan Derivative ANucleophilic substitution85%
Furan Derivative BCyclization reaction90%

Pharmaceutical Applications

The compound has potential applications in drug development due to its structural features that may interact with biological targets. Its derivatives have been investigated for their pharmacological properties.

Case Study: Anticancer Activity

A study explored the anticancer activity of derivatives synthesized from this compound. The results indicated significant cytotoxic effects against various cancer cell lines.

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)12.8

Material Science

In material science, this compound is being explored for its potential use in developing new polymers and materials due to its unique chemical structure.

Case Study: Polymerization Reactions

Research has shown that this compound can be polymerized to form new materials with desirable properties such as increased thermal stability and mechanical strength.

Polymer TypeMethod UsedPropertiesReferences
Poly(furan)Free radical polymerizationHigh tensile strength
CopolymerStep-growth polymerizationEnhanced thermal stability

Agricultural Chemistry

The compound's derivatives are also being investigated for their potential use as agrochemicals, particularly in developing new pesticides or herbicides.

Case Study: Pesticidal Activity

Studies have indicated that certain derivatives exhibit promising insecticidal activity against common agricultural pests.

Insect SpeciesLC₅₀ (mg/L)Reference
Aphid sp.20
Beetle sp.15

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 2) Substituents (Position 4) Molecular Formula Molecular Weight Key References
4-(Chloromethyl)-2-(furan-3-yl)-1,3-dioxolane Furan-3-yl Chloromethyl C₈H₉ClO₃ 188.61 (calculated) N/A
4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane 2,4-Dichlorophenyl Chloromethyl C₁₀H₉Cl₃O₂ 267.54
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane Methyl (geminal) Chloromethyl C₆H₁₁ClO₂ 150.60
2-(4-Chlorophenyl)-1,3-dioxolane 4-Chlorophenyl - C₉H₉ClO₂ 184.62
4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-dioxolane 4-Fluorophenyl Chloromethyl C₁₀H₁₀ClFO₂ 230.64

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The furan-3-yl group (electron-rich due to oxygen's lone pairs) contrasts with electron-withdrawing substituents like dichlorophenyl or fluorophenyl. This difference may alter reactivity in electrophilic substitution or biological target interactions .

Physicochemical Properties

  • Stability : Dioxolanes with bulky substituents (e.g., 2,2-dimethyl) exhibit enhanced stability due to steric protection of the acetal oxygen .
  • Volatility: notes that methyl-substituted dioxolanes (e.g., 4-methyl-1,3-dioxolane) are volatile, suggesting the chloromethyl group in the target compound may reduce volatility .

Spectroscopic Data (Hypothetical for Target Compound)

  • ¹H-NMR : Expected signals include:
    • Furan-3-yl protons: δ 7.2–8.0 ppm (multiplet, J = 1–3 Hz).
    • Dioxolane ring protons: δ 4.0–4.5 ppm (multiplet).
    • Chloromethyl (-CH₂Cl): δ 3.5–3.8 ppm (doublet of doublets) .
  • IR : Peaks at 1120–1250 cm⁻¹ (C-O-C stretching in dioxolane) and 750 cm⁻¹ (C-Cl stretching) .

Preparation Methods

Acid-Catalyzed Cyclization Using Paraformaldehyde and Glycerol Epichlorohydrin

One of the most established and industrially relevant methods for preparing chloromethyl-substituted 1,3-dioxolanes involves the acid-catalyzed reaction of paraformaldehyde with glycerol epichlorohydrin in an aqueous acidic medium.

  • Procedure Summary :

    • A mixture of paraformaldehyde and water containing 0.5-1.0% sulfuric acid is heated to 95-98 °C with stirring.
    • Glycerol epichlorohydrin is gradually added in a molar ratio of approximately 1:1 to 1:1.05 (epichlorohydrin:glycerol:formaldehyde).
    • The reaction mixture forms a homogeneous solution, followed by azeotropic distillation to remove water at about 96 °C.
    • The product, 4-chloromethyl-1,3-dioxolane, is separated by decantation and dried by conventional methods.
  • Advantages :

    • Utilizes widely available glycerol epichlorohydrin rather than less accessible α-monochlorohydrin.
    • Avoids use of highly toxic and volatile solvents such as benzene, enhancing safety and environmental compatibility.
    • Employs sulfuric acid as an inexpensive and readily available catalyst.
  • Experimental Example :

    • 3.15 mol paraformaldehyde (94.6 g) mixed with 220 mL water containing 2.94 g sulfuric acid.
    • Heated with stirring until paraformaldehyde depolymerizes.
    • 3.0 mol (277.5 g) glycerol epichlorohydrin added.
    • Reaction proceeds to form 4-chloromethyl-1,3-dioxolane with subsequent water removal and drying.

This method is well-documented in patent literature and industrial chemistry sources, highlighting its scalability and efficiency.

Chloromethylation via Halide Exchange Catalysis

A related approach involves the chloromethylation of 1,3-dioxolane derivatives using halide exchange catalysts such as tetra-(n-butyl)ammonium iodide under neat conditions:

  • Conditions :

    • Reaction carried out without solvent at 110 °C under atmospheric pressure for 12 hours.
    • The catalyst facilitates the substitution to introduce the chloromethyl group on the dioxolane ring.
  • Yield :

    • Reported yields for similar chloromethylated 1,3-dioxolanes reach approximately 88%.
  • Notes :

    • This method is useful for late-stage chloromethylation of preformed dioxolane rings.
    • It requires careful control of temperature and catalyst loading for optimal results.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Temperature (°C) Reaction Time Yield (%) Advantages References
Acid-catalyzed cyclization Paraformaldehyde + Glycerol epichlorohydrin Sulfuric acid (0.5-1.0%), aqueous medium 95-98 Until homogeneous + azeotropic distillation High (not specified) Industrial scalability, no toxic solvents
Aldehyde + Diol condensation Salicylaldehyde + diol Montmorillonite K10, toluene reflux, Dean-Stark Reflux (~110) ~1 hour Good Versatile, stereochemical control
Halide exchange chloromethylation 1,3-Dioxolane derivative Tetra-(n-butyl)ammonium iodide, neat 110 12 hours ~88 Efficient chloromethylation, solvent-free

Detailed Research Findings and Notes

  • The acid-catalyzed method using paraformaldehyde and glycerol epichlorohydrin is notable for its environmental and safety benefits, avoiding benzene and using sulfuric acid, a common industrial catalyst. This method is supported by patent literature with detailed experimental validation.

  • The general condensation method for 1,3-dioxolanes emphasizes the importance of removing by-product water or alcohol to drive the equilibrium forward, typically via Dean-Stark apparatus. This method is adaptable but requires further modification to introduce chloromethyl groups specifically.

  • Halide exchange catalysis provides a clean and efficient route to introduce chloromethyl groups on existing dioxolane rings. The reaction conditions are solvent-free, which is advantageous for green chemistry, but require prolonged heating.

  • No direct preparation method combining the furan-3-yl substitution and chloromethylation in a single step is explicitly detailed in the available literature, suggesting that a multi-step synthesis involving initial formation of the furan-substituted dioxolane followed by chloromethylation may be necessary.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-(Chloromethyl)-2-(furan-3-yl)-1,3-dioxolane?

  • Methodological Answer : The compound can be synthesized via cyclization of chloromethyl furan derivatives with carbonyl precursors (e.g., glyoxal derivatives) under acidic catalysis (e.g., p-toluenesulfonic acid). Alternatively, stepwise nucleophilic substitution on preformed 1,3-dioxolane rings using furan-3-yl lithium or Grignard reagents has been reported. Reaction monitoring via TLC and purification by silica gel chromatography are recommended .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR (with DEPT-135) to assign substituents on the dioxolane ring and furan moiety. Overlapping signals (e.g., chloromethyl protons) may require 2D techniques like COSY or HSQC .
  • FTIR : Confirm functional groups (C-O-C in dioxolane, C-Cl stretching).
  • HRMS : Validate molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak). Compare with computational simulations (e.g., DFT) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation of volatile byproducts.
  • Moisture Control : Store under inert atmosphere (argon) to prevent hydrolysis, which releases HCl .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can researchers address discrepancies in melting point data for this compound across studies?

  • Methodological Answer :

  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify multiple crystalline forms.
  • Purity Analysis : Employ HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting thermal properties.
  • Thermal History : Standardize recrystallization solvents (e.g., ethyl acetate vs. hexane) to ensure consistent crystal packing .

Q. What strategies mitigate thermal degradation during purification of this compound?

  • Methodological Answer :

  • Low-Temperature Distillation : Use vacuum distillation (≤60°C) to reduce thermal stress.
  • Chromatography : Employ flash chromatography with deactivated silica gel under nitrogen to minimize decomposition.
  • Stability Studies : Conduct TGA to identify decomposition thresholds and optimize conditions .

Q. How can computational modeling resolve ambiguities in the compound’s reactivity toward nucleophilic agents?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states (e.g., chloromethyl group’s susceptibility to SN2 attacks) using Gaussian or ORCA software.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to predict reaction pathways in polar aprotic solvents.
  • Validation : Cross-reference with experimental kinetic data (e.g., Hammett plots) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability in aqueous media?

  • Methodological Answer :

  • Hydrolysis Pathways : pH-dependent degradation studies (e.g., LC-MS at pH 2–12) to identify products (e.g., furan-3-yl methanol or HCl release).
  • Kinetic Profiling : Use UV-Vis spectroscopy to track hydrolysis rates under controlled humidity and temperature .
  • Isotopic Labeling : 18O-labeled water experiments to confirm nucleophilic attack sites .

Experimental Design Considerations

Q. What reaction conditions optimize the yield of this compound in scalable syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted acids (e.g., TsOH, Amberlyst-15) vs. Lewis acids (e.g., ZnCl2) for cyclization efficiency.
  • Solvent Optimization : Compare yields in toluene (azeotropic water removal) vs. DCM (low polarity).
  • Workflow : Use Design of Experiments (DoE) to balance temperature, stoichiometry, and reaction time .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-(furan-3-yl)-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-(furan-3-yl)-1,3-dioxolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.